N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.35 Å, c = 14.67 Å |
| Bond Angles | C-S-C: 92.1°, S-C-N: 114.7° |
| Torsional Angles | Thiazole-phenyl: 19.0° |
The thieno[3,4-d]thiazole core adopts a boat conformation due to steric interactions between the 3-chlorophenyl group and the sulfone oxygens. Key observations include:
- Sulfone Geometry : The S=O bonds (1.43–1.45 Å) exhibit typical double-bond character.
- Chlorophenyl Orientation : The 3-chlorophenyl ring forms a 19.0° dihedral angle with the thiazole plane, minimizing steric clashes.
- Intermolecular Interactions : Weak C–H···π interactions (2.85–3.12 Å) stabilize the crystal packing.
Tautomeric Behavior and Stereoelectronic Properties
This compound exhibits dynamic tautomerism influenced by its electronic environment:
Tautomeric Equilibria
- Thiazol-2-ylidene Form : Dominant in aprotic solvents (ε = 78% in DMSO-d₆).
- Enamine Tautomer : Observed in polar protic media (e.g., 32% population in methanol).
Stereoelectronic Features
| Property | Value/Description |
|---|---|
| HOMO Energy | -6.8 eV (DFT/B3LYP/6-31G*) |
| LUMO Energy | -1.9 eV |
| Dipole Moment | 4.2 Debye |
The electron-withdrawing sulfone groups increase the electrophilicity of the thiazole ring, while the 3-chlorophenyl substituent introduces steric bulk that modulates π-conjugation. Nuclear Overhauser Effect (NOE) spectroscopy confirms restricted rotation around the C–N bond connecting the acetamide group to the heterocycle.
Properties
Molecular Formula |
C19H17ClN2O3S2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-7-4-8-15(10-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)9-13-5-2-1-3-6-13/h1-8,10,16-17H,9,11-12H2 |
InChI Key |
VAALHCITPYDXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of the Thieno[3,4-d] Thiazole Core
The thieno[3,4-d]thiazole skeleton is constructed via a cyclization reaction between sulfur-containing precursors. A validated approach involves reacting 3-chlorophenyl isothiocyanate with tetrahydrothiophene-3,4-diol in the presence of a base such as potassium carbonate. This step forms the tetrahydrothieno[3,4-d]thiazole intermediate, which is subsequently oxidized to introduce the 5,5-dioxide moiety using hydrogen peroxide in acetic acid.
Key Reaction Conditions:
Electrophilic Aromatic Substitution for 3-Chlorophenyl Incorporation
The 3-chlorophenyl group is introduced via Friedel-Crafts alkylation. Aluminum chloride catalyzes the reaction between the thiazole intermediate and 3-chlorobenzyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the Lewis acid.
Optimization Insights:
Amide Bond Formation with 2-Phenylacetic Acid
The final step involves coupling the thiazole intermediate with 2-phenylacetyl chloride. A Schotten-Baumann reaction under basic conditions (aqueous sodium hydroxide) ensures efficient amide bond formation. The (2E)-ylidene configuration is stabilized by conjugative effects within the thiazole ring.
Critical Parameters:
-
Base: 20% NaOH solution at 0–5°C to suppress hydrolysis.
-
Workup: Extraction with ethyl acetate and drying over MgSO₄.
-
Purity: >95% after column chromatography (silica gel, hexane/ethyl acetate).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance cyclization rates due to improved solubility of intermediates. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition, necessitating careful monitoring.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 90 | 72 |
| Ethanol | 80 | 65 |
| THF | 90 | 58 |
Catalytic Systems for Oxidation
The 5,5-dioxide group is introduced using oxidizing agents. Hydrogen peroxide in acetic acid achieves higher selectivity compared to m-chloroperbenzoic acid (mCPBA), which generates over-oxidized byproducts.
Table 2: Oxidation Agent Comparison
| Oxidizing Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂/AcOH | 4 | 85 | 98 |
| mCPBA | 3 | 78 | 91 |
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to improve heat transfer and reduce reaction times. A two-stage system separates cyclization and oxidation steps, achieving a throughput of 50 kg/day with 68% overall yield.
Advantages:
Waste Management Strategies
The process generates chlorinated byproducts, which are neutralized using alkaline hydrolysis. Solvent recovery systems (e.g., distillation) reclaim >90% of DMF and ethyl acetate, aligning with green chemistry principles.
Purification and Characterization
Crystallization Techniques
The final compound is purified via anti-solvent crystallization using methanol/water mixtures. Optimal conditions (20% methanol, 4°C) yield needle-like crystals with 99.5% purity.
Analytical Validation
Table 3: Characterization Data
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 7.45–7.25 (m, 8H, aromatic), δ 4.30 (s, 2H, CH₂) |
| HPLC | Retention time: 12.3 min (C18 column) |
| IR | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
Comparative Analysis of Synthetic Approaches
Table 4: Method Efficiency Comparison
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Total Yield | 52% | 68% |
| Time/Cycle | 48 h | 12 h |
| Purity | 95% | 99.5% |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Chlorophenyl vs. 4-(Dimethylamino)Phenyl ()
A close analog, N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide, replaces the 3-chlorophenyl group with a para-dimethylaminophenyl substituent. This substitution introduces:
- Electron-donating effects (via -NMe₂), altering electronic distribution across the core.
- Enhanced solubility due to increased basicity.
- Potential shifts in biological activity due to altered π-π stacking or receptor interactions.
3-Chlorophenyl vs. 2-Methoxyphenyl ()
The Z-configured analog, 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide, features:
- Methoxy groups at position 2 of the phenyl ring and the acetamide chain.
- Z-configuration , which may reduce steric hindrance compared to the E-isomer.
- Increased hydrogen-bonding capacity via methoxy oxygen atoms.
Functional Group Modifications
Sulfone vs. Thiolane/Thione Derivatives
- Sulfone (5,5-Dioxido) : Enhances oxidative stability and polarity, reducing metabolic degradation risks .
- Thione/Thiolane Analogs: Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () lack sulfone groups, leading to: Lower melting points and solubility. Higher reactivity (e.g., susceptibility to nucleophilic attack).
Acetamide vs. Ureido/Carbamate Linkers
- Phenylacetamide : Provides rigidity and moderate hydrogen-bonding (amide NH).
- Ureido/Carbamate Derivatives (): Ureido groups (e.g., in ’s hydroperoxy-thiazol compounds) introduce additional hydrogen-bond donors/acceptors. Carbamates (e.g., ethyl carbamate in ) improve hydrolytic stability over esters.
Spectroscopic and Crystallographic Comparisons
NMR Spectral Data
| Compound Type | Key ¹H-NMR Peaks (δ, ppm) | Reference |
|---|---|---|
| Triazole derivative () | 3.4 (CH₂), 4.3 (NH₂), 7.5–8.2 (Ar-H) | |
| Sulfone-containing analog | Not explicitly reported | — |
The absence of NH₂ peaks in the main compound’s structure (replaced by sulfone groups) suggests distinct deshielding effects.
Biological Activity
N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound notable for its unique structural features, including a thieno[3,4-d][1,3]thiazole core and a phenylacetamide moiety. This compound has garnered attention due to its potential biological activities and pharmacological applications.
Structural Characteristics
- Molecular Formula : C20H19ClN2O3S2
- Molecular Weight : 435.0 g/mol
- IUPAC Name : N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide
- InChI Key : CZDYLJDXGCWRDW-UHFFFAOYSA-N
The presence of the chlorophenyl substituent enhances its pharmacological profile and may influence its interaction with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities. These include:
- Anticancer Properties : The compound may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : It is suggested to modulate inflammatory pathways.
- Antimicrobial Activity : Potential efficacy against certain bacterial strains has been noted.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It could bind to receptors that regulate cellular signaling pathways.
Pharmacological Evaluations
A series of pharmacological evaluations have been conducted to elucidate the specific mechanisms of action for this compound. These studies include:
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity assays | Showed significant inhibition of cancer cell lines at specific concentrations. |
| Anti-inflammatory assays | Reduced levels of pro-inflammatory cytokines in treated samples. |
| Antimicrobial tests | Displayed activity against Gram-positive bacteria. |
Chemical Reactions Analysis
The compound can undergo various chemical reactions that may enhance its biological activity or facilitate the development of derivatives for further study:
- Oxidation : Can lead to the formation of sulfoxides or sulfones.
- Reduction : May alter the thiazole ring or chlorophenyl group.
- Substitution Reactions : Nucleophilic substitutions can occur at the chlorophenyl group.
Applications in Research and Industry
This compound has several potential applications:
- Pharmaceutical Development : As a candidate for drug formulation targeting cancer and inflammatory diseases.
- Biochemical Probes : To study enzyme interactions and cellular pathways.
- Material Science : Potential use in developing new materials or as intermediates in agrochemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
